molecular formula C10H8ClN3O2 B13006196 Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate

Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate

Cat. No.: B13006196
M. Wt: 237.64 g/mol
InChI Key: KZZYXWQOCSFWCX-UHFFFAOYSA-N
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Description

Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8ClN3O2. It is a yellow solid with a molecular weight of 237.65 g/mol . This compound is part of the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with ethyl chloroformate in the presence of a base, followed by cyclization with guanidine . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure.

Mechanism of Action

The mechanism of action of ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors involved in inflammatory and neurodegenerative processes . The compound’s structure allows it to bind to active sites of these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H8ClN3O2/c1-2-16-10(15)9-13-7-3-4-12-5-6(7)8(11)14-9/h3-5H,2H2,1H3

InChI Key

KZZYXWQOCSFWCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NC=C2)C(=N1)Cl

Origin of Product

United States

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